molecular formula C14H27N B2749359 3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine CAS No. 109496-89-1

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine

Cat. No. B2749359
CAS RN: 109496-89-1
M. Wt: 209.377
InChI Key: FBBSSGDEXCODGU-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine is a chemical compound with the CAS Number: 109496-89-1 . It has a molecular weight of 209.38 . The IUPAC name for this compound is 3-methyl-N-(3-methylcyclohexyl)cyclohexanamine . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H27N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h11-15H,3-10H2,1-2H3 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Synthesis and Catalysis

  • A study demonstrates the synthesis of stable spirocyclic (alkyl)(amino)carbene and its efficiency as a ligand for transition metal-based catalysts, particularly in the gold(I) catalyzed hydroamination of internal alkynes. This process facilitates the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, indicating the potential utility of related amines in catalytic synthesis processes (Xiaoming Zeng et al., 2009).

Material Science

  • Research on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles shows the versatility of amines in synthesizing complex organic molecules, such as the dual serotonin/norepinephrine reuptake inhibitor. This methodology could be applicable in the synthesis of compounds with the "3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine" structure, highlighting the amine's role in pharmaceutical synthesis (O. Lifchits & A. Charette, 2008).

Chemical Modeling and Analysis

  • The experimental and kinetic modeling study on methylcyclohexane pyrolysis and combustion provides insights into the combustion chemistry of cycloalkanes, which is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Understanding the reactivity and decomposition pathways of similar cyclohexylamine derivatives could be essential for applications in fuel science and combustion engineering (Zhandong Wang et al., 2014).

Fluorinated Compounds

  • The synthesis of amine building blocks for the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif provides a methodology for creating fluorinated cyclohexanes, which are valuable in medicinal chemistry for enhancing the pharmacokinetic properties of drug molecules. This research could inform the development of fluorinated derivatives of "3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine" for potential pharmaceutical applications (T. Bykova et al., 2017).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-methyl-N-(3-methylcyclohexyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h11-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBSSGDEXCODGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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